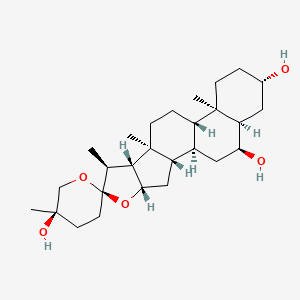
5-Iodo-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-methyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an iodine atom at position 5, and a methyl group at position 4. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles can interact with various enzymes and proteins . For instance, some pyrazoles have been found to interact with alcohol dehydrogenase enzymes
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some pyrazoles are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Iodo-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of 4-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields .
Another method involves the iodination of 4-methyl-1H-pyrazole using molecular iodine and a suitable catalyst, such as silver nitrate or copper(II) sulfate. This reaction can be carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of flow reactors for continuous iodination reactions and the optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
5-Iodo-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The methyl group at position 4 can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide, sodium thiolate, or alkoxide salts.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents such as tetrahydrofuran or ethanol under mild conditions.
Major Products Formed:
Substitution Reactions: Products include 5-substituted-4-methyl-1H-pyrazoles with various functional groups at position 5.
Oxidation Reactions: Products include 4-formyl-1H-pyrazole or 4-carboxy-1H-pyrazole derivatives.
Reduction Reactions: Products include 4-methyl-1H-pyrazolines.
Scientific Research Applications
Chemistry:
5-Iodo-4-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands, catalysts, and coordination complexes .
Biology:
In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Medicine:
The compound is explored for its potential therapeutic applications, including the development of new drugs for the treatment of infectious diseases, inflammation, and cancer. Its unique structure allows for the design of molecules with specific biological targets .
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and materials with specific properties. Its derivatives are employed in the development of new pesticides, herbicides, and fungicides .
Comparison with Similar Compounds
4-Methyl-1H-pyrazole: Lacks the iodine atom at position 5, resulting in different reactivity and biological activity.
5-Bromo-4-methyl-1H-pyrazole: Similar structure with a bromine atom instead of iodine, leading to variations in chemical and biological properties.
5-Chloro-4-methyl-1H-pyrazole: Contains a chlorine atom at position 5, affecting its reactivity and applications.
Uniqueness:
5-Iodo-4-methyl-1H-pyrazole is unique due to the presence of the iodine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for the development of new drugs, agrochemicals, and materials with specific properties .
Properties
IUPAC Name |
5-iodo-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUDCINLAXPAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24086-18-8 |
Source


|
| Record name | 3-iodo-4-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)




![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)



![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

